Potassium trifluoro[(3-fluorophenyl)methyl]boranuide
Description
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is an organoboron compound with the molecular formula C7H6BF4K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.
Properties
IUPAC Name |
potassium;trifluoro-[(3-fluorophenyl)methyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFYDJPNPDLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide can be synthesized through the reaction of 3-fluorobenzylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 3-fluorobenzylboronic acid: This can be achieved through the borylation of 3-fluorobenzyl halides using a palladium catalyst.
Formation of this compound: The 3-fluorobenzylboronic acid is then reacted with potassium bifluoride to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production methods for potassium (3-fluorobenzyl)trifluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide primarily undergoes nucleophilic substitution reactions. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of potassium (3-fluorobenzyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
Uniqueness
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is unique due to the presence of the fluorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Biological Activity
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure:
- IUPAC Name: Potassium trifluoro(3-fluorobenzyl)borate(1-)
- Molecular Formula: C7H6BF4K
- Molecular Weight: 214.96 g/mol
Synthesis:
The compound can be synthesized through the reaction of 3-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in organic solvents like tetrahydrofuran (THF) under reflux conditions, followed by purification methods such as recrystallization or column chromatography .
This compound primarily functions as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex that facilitates the coupling of aryl or vinyl halides, leading to the generation of biaryl or aryl-vinyl products. These products are crucial intermediates in pharmaceutical synthesis .
Antibacterial and Anticancer Properties
Recent studies have highlighted the antibacterial and anticancer potentials of compounds featuring trifluoromethyl substituents, including those similar to this compound. For instance:
- Antibacterial Activity: Derivatives containing trifluoromethyl groups have shown significant antibacterial properties against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their effectiveness .
- Anticancer Activity: In vitro studies have demonstrated that certain derivatives exhibit potent anticancer activity against multiple human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from similar structures have shown IC50 values lower than established chemotherapeutic agents like Doxorubicin .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer (various cell lines) | Varies by derivative | Not specified |
| Compound 7 (related structure) | Anticancer against PACA2 | 44.4 | Not specified |
| Compound 8 (related structure) | Anticancer against A549 | 22.4 | 4.88 |
Case Studies
-
Study on Trifluoromethyl Substituted Ureas:
A study examined a series of urea derivatives with trifluoromethyl substitutions, revealing that these compounds exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts. The presence of trifluoromethyl groups significantly improved binding interactions with target proteins . -
Mechanistic Insights:
Molecular docking studies indicated that this compound and its derivatives could effectively inhibit key proteins involved in cancer progression, such as EGFR and KRAS, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
